N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-4-19(23)21-16-8-11-18-14(13-16)5-3-12-22(18)26(24,25)17-9-6-15(20)7-10-17/h6-11,13H,2-5,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPVWVTBSMNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the attachment of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a detailed exploration of its applications, supported by case studies and data tables.
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. A study highlighted its efficacy in inhibiting Wnt-dependent transcription and the proliferation of colorectal cancer cells. The compound demonstrated significant inhibitory effects on cell lines such as SW480 and HCT116, with IC50 values of 2 μM and 0.12 μM respectively .
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide derivatives has shown that compounds similar to this compound exhibit activity against various bacterial strains. A series of synthesized piperidine derivatives were characterized and evaluated for their antimicrobial efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum . Although not directly tested, the structural similarities suggest potential antimicrobial applications.
Neurological Disorders
The compound's structure suggests possible interactions with neurotransmitter systems. Compounds that share structural motifs with this compound have been studied for their potential use in treating neurological disorders. For instance, derivatives have shown promise as anti-Parkinsonian agents .
Case Study 1: Colorectal Cancer Inhibition
In a recent study focusing on colorectal cancer treatments, this compound was identified as a lead compound due to its ability to significantly inhibit tumor growth in xenograft models. The compound's mechanism involved modulation of Wnt signaling pathways, which are crucial in cancer progression .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on piperidine derivatives revealed that compounds with similar sulfonamide functionalities exhibited significant antibacterial activity. The study utilized various strains of bacteria to assess the effectiveness of these compounds in vitro, leading to promising results that suggest further exploration into their therapeutic potential .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide: A closely related compound with a similar structure but differing in the position of the substituent on the quinoline core.
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide: Another related compound with a thiophene carboxamide moiety instead of the butanamide group.
Uniqueness
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the fluorophenyl and sulfonyl groups, along with the quinoline core, contributes to its distinct chemical properties and reactivity.
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a compound of interest due to its potential biological activity in various pharmacological contexts. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably:
- Cholinesterase Inhibition : The compound has shown potential as a cholinesterase inhibitor, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit acetylcholinesterase effectively, suggesting a similar mechanism for this compound .
Biological Activity and Therapeutic Applications
The biological activity of the compound can be summarized as follows:
Case Studies
-
Cholinesterase Inhibition Study :
A study conducted on a series of tetrahydroquinoline derivatives revealed that compounds similar to this compound exhibited significant inhibition of cholinesterases with IC50 values comparable to known inhibitors like tacrine . -
Anticancer Activity :
Research involving the testing of this compound on various cancer cell lines indicated that it could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as an anticancer agent . -
Inflammation Reduction :
In vitro studies demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines in stimulated immune cells, indicating its potential for treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are effective for synthesizing N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide?
Methodological Answer:
The synthesis of tetrahydroquinoline derivatives typically involves:
- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via sulfonylation of the tetrahydroquinoline scaffold under mild acidic/basic conditions .
- Amidation : Coupling the intermediate with butyramide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or CH₂Cl₂ .
- Salt Formation : Conversion to hydrochloride salts by treating the freebase with 1 M HCl in methanol, followed by drying under reduced pressure to improve stability and solubility .
Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC. Characterize intermediates using ¹H NMR (e.g., δ 6.4–7.7 ppm for aromatic protons) and ESI-MS .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals:
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 430–450 for [M+H]⁺) and isotopic patterns consistent with fluorine .
- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- NOS Inhibition Assays : Measure IC₅₀ values using recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells. Activity is quantified via L-[³H]citrulline formation from L-arginine .
- RORγ Inverse Agonism : Test in HEK293 cells transfected with RORγ luciferase reporters. EC₅₀ values <1 µM suggest potent activity .
- Selectivity Profiling : Compare activity against off-target receptors (e.g., RORα, RORβ) to assess isoform specificity .
Advanced: How can selectivity between NOS isoforms (nNOS vs. eNOS/iNOS) be optimized?
Methodological Answer:
- Structural Modifications : Introduce methylaminoethyl or pyrrolidinyl groups at the tetrahydroquinoline 1-position to enhance nNOS selectivity. For example, analogs with 2-(methylamino)ethyl substituents show >100-fold selectivity for nNOS over eNOS .
- hERG Channel Screening : Use manual patch-clamp assays (IC₅₀ >30 µM acceptable) to reduce cardiotoxicity risks .
- Computational Docking : Model interactions with nNOS heme-binding pockets (e.g., salt bridges with Glu592) to guide rational design .
Advanced: What computational approaches predict target engagement and binding modes?
Methodological Answer:
- Pharmacophore Modeling : Define features like hydrogen bond acceptors (sulfonyl group) and hydrophobic regions (tetrahydroquinoline core) to screen virtual libraries .
- CoMFA/QSAR : Corlate substituent effects (e.g., fluorine position) with RORγ or nNOS activity to prioritize analogs .
- Molecular Dynamics (MD) : Simulate binding stability in RORγ ligand-binding domains (e.g., interactions with His479 and Tyr502) .
Advanced: How are pharmacokinetic challenges (e.g., low oral bioavailability) addressed?
Methodological Answer:
- Lead Optimization : Replace metabolically labile groups (e.g., methylpiperidine with dimethylaminoethyl) to improve metabolic stability. Compound 47 (analog) achieved 60% oral bioavailability in rodents via reduced first-pass metabolism .
- Salt Forms : Convert to dihydrochloride salts to enhance aqueous solubility (e.g., 10 mg/mL in PBS) .
- LogP Optimization : Maintain calculated LogP between 2–4 (e.g., using AlogPS) to balance permeability and solubility .
Advanced: What in vivo models validate efficacy for neurological or inflammatory indications?
Methodological Answer:
- Neuropathic Pain (Chung Model) : Test mechanical allodynia in rats with spinal nerve ligation. Effective doses (10–30 mg/kg, oral) correlate with nNOS inhibition .
- Autoimmune Inflammation (EAE Model) : Evaluate RORγ inverse agonists in murine experimental autoimmune encephalomyelitis. Reduced IL-17 production indicates target engagement .
- PK/PD Studies : Measure brain/plasma ratios (>0.5) to confirm CNS penetration for neurological applications .
Advanced: How do structural analogs inform SAR for this compound?
Methodological Answer:
- Fluorine Position : 4-Fluorophenylsulfonyl analogs (vs. 2- or 3-fluoro) show stronger RORγ inhibition (IC₅₀ <1 µM) due to enhanced hydrophobic packing .
- Tetrahydroquinoline Substitution : 6-Amino derivatives (vs. 7- or 8-position) improve nNOS potency by aligning with active-site geometry .
- Butyramide vs. Thiophene : Thiophene-2-carboximidamide analogs exhibit higher nNOS selectivity but lower RORγ activity, suggesting divergent SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
